molecular formula C13H11N3O2 B5792196 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone CAS No. 2746-63-6

1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone

Cat. No.: B5792196
CAS No.: 2746-63-6
M. Wt: 241.24 g/mol
InChI Key: JGOKTUVPDMRZOW-OVCLIPMQSA-N
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Description

1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone can be synthesized through a condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 2-pyridinylhydrazine. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions: 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Amines derived from the reduction of the hydrazone group.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other hydrazone derivatives.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Hydrazones are known for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Research is ongoing to explore the specific biological activities of this compound.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its unique chemical structure makes it a valuable intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is primarily related to its ability to form stable complexes with metal ions and its interaction with biological macromolecules. The hydrazone group can chelate metal ions, which is useful in catalysis and as a potential therapeutic agent. Additionally, the compound can interact with proteins and nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

  • 1,3-benzodioxole-5-carboxamide
  • 1,3-benzodioxole-5-carbaldehyde semicarbazone
  • 1,3-benzodioxole-5-carbaldehyde thiosemicarbazone

Comparison: 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is unique due to the presence of both the benzodioxole and pyridinyl groups. This dual functionality enhances its chemical reactivity and potential biological activity compared to similar compounds. For instance, 1,3-benzodioxole-5-carboxamide lacks the hydrazone group, which limits its ability to form stable metal complexes. Similarly, semicarbazone and thiosemicarbazone derivatives have different electronic properties and reactivity profiles, making this compound a distinct and valuable compound in various applications.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-6-14-13(3-1)16-15-8-10-4-5-11-12(7-10)18-9-17-11/h1-8H,9H2,(H,14,16)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOKTUVPDMRZOW-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2746-63-6
Record name NSC98566
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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